Actaeaepoxide-3-o-beta-D-xylopyranoside

Catalog No.
S13269084
CAS No.
356522-35-5
M.F
C37H56O11
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actaeaepoxide-3-o-beta-D-xylopyranoside

CAS Number

356522-35-5

Product Name

Actaeaepoxide-3-o-beta-D-xylopyranoside

IUPAC Name

[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1

InChI Key

CNSJLMJKDVWQGM-VYBDBSRDSA-N

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O

actaeaepoxide-3-O-beta-D-xylopyranoside is a natural product found in Actaea racemosa with data available.
See also: Black Cohosh (part of).

Actaeaepoxide-3-O-beta-D-xylopyranoside is a cycloartane glycoside derived from the roots of the plant Actaea racemosa, commonly known as black cohosh. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and epoxide functionalities. The molecular formula for Actaeaepoxide-3-O-beta-D-xylopyranoside is C37_{37}H56_{56}O11_{11}, and it features a unique arrangement of carbon atoms that contributes to its biological properties and potential therapeutic applications .

The chemical reactivity of Actaeaepoxide-3-O-beta-D-xylopyranoside is largely influenced by its epoxide groups, which can undergo ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various derivatives, which may exhibit different biological activities. Additionally, the glycosidic bond between the sugar moiety (beta-D-xylopyranoside) and the aglycone can be hydrolyzed, resulting in the release of the active aglycone component .

Actaeaepoxide-3-O-beta-D-xylopyranoside has been studied for its potential pharmacological effects. Research indicates that it may possess anti-inflammatory, analgesic, and antitumor properties. The compound has shown activity in modulating pathways involved in inflammation and cell proliferation, making it a candidate for further investigation in therapeutic contexts . Notably, its effects on hormonal modulation have also been explored, particularly in relation to women's health.

The synthesis of Actaeaepoxide-3-O-beta-D-xylopyranoside typically involves extraction from the rhizomes of Actaea racemosa followed by purification techniques such as chromatography. Synthetic approaches may also utilize glycosylation reactions to attach the beta-D-xylopyranoside moiety to the cycloartane backbone. Advanced methods may include enzymatic synthesis or chemical modifications of existing triterpenoid structures to achieve the desired compound .

Due to its biological activities, Actaeaepoxide-3-O-beta-D-xylopyranoside has potential applications in herbal medicine and dietary supplements, particularly for managing menopausal symptoms and other hormone-related conditions. Its anti-inflammatory properties suggest possible use in treating chronic inflammatory diseases. Furthermore, ongoing research may uncover additional therapeutic uses in oncology and pain management .

Actaeaepoxide-3-O-beta-D-xylopyranoside belongs to a class of compounds known as triterpene glycosides. Here are some similar compounds for comparison:

Compound NameStructure TypeSource PlantNotable Activities
CimicifugosideTriterpene GlycosideCimicifuga racemosaAnti-inflammatory, estrogenic activity
ActeinTriterpeneCimicifuga racemosaAntitumor, analgesic
27-DeoxyacteinTriterpeneCimicifuga racemosaAntineoplastic
XylosylacteinTriterpene GlycosideVarious plantsAntioxidant properties

Uniqueness: Actaeaepoxide-3-O-beta-D-xylopyranoside is distinguished by its specific epoxide configuration and the presence of a beta-D-xylopyranoside moiety, which contribute to its unique biological activities compared to other triterpene glycosides. Its structural complexity allows for diverse interactions within biological systems, potentially leading to varied therapeutic effects not observed in simpler compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

676.38226260 g/mol

Monoisotopic Mass

676.38226260 g/mol

Heavy Atom Count

48

UNII

Q46GZJ671C

Dates

Last modified: 08-10-2024

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